8-ethoxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one
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Overview
Description
8-ethoxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one: is a complex organic compound characterized by its unique structure, which includes an ethoxy group, an iodo-dimethoxyphenyl group, and a cyclohepta[c]furan core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one typically involves multiple steps, including the formation of the cyclohepta[c]furan core and the introduction of the ethoxy and iodo-dimethoxyphenyl groups. One common synthetic route may involve:
Formation of the cyclohepta[c]furan core: This can be achieved through a series of cyclization reactions starting from simpler organic precursors.
Introduction of the ethoxy group: This step may involve the use of ethylating agents under basic conditions.
Introduction of the iodo-dimethoxyphenyl group: This can be accomplished through iodination and subsequent methoxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and dimethoxyphenyl groups.
Reduction: Reduction reactions may target the iodo group, converting it to a less reactive form.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include deiodinated derivatives.
Substitution: Products may include azido or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Research into its potential as an anti-cancer or anti-inflammatory agent.
Industry
Material Science: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 8-ethoxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating the target’s function.
Comparison with Similar Compounds
Similar Compounds
6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one: Lacks the ethoxy group.
8-ethoxy-6-(4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one: Lacks the iodo group.
Uniqueness
The presence of both the ethoxy and iodo-dimethoxyphenyl groups in 8-ethoxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one makes it unique compared to its analogs. This combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H21IO5 |
---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
4-ethoxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one |
InChI |
InChI=1S/C21H21IO5/c1-6-26-17-9-14(8-16(23)19-11(2)27-12(3)20(17)19)13-7-15(22)21(25-5)18(10-13)24-4/h7-10H,6H2,1-5H3 |
InChI Key |
XVJWWXHDNAZVII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=O)C2=C(OC(=C12)C)C)C3=CC(=C(C(=C3)I)OC)OC |
Origin of Product |
United States |
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